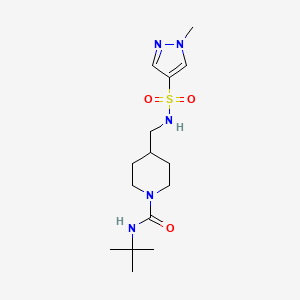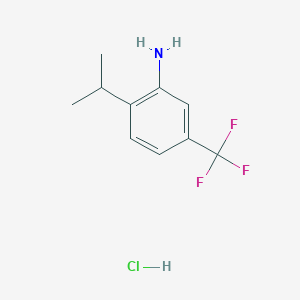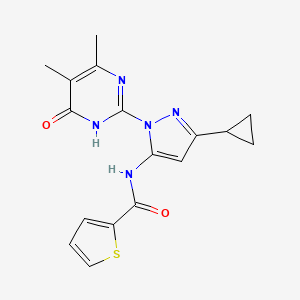![molecular formula C17H16ClFN2O2 B2674663 4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide CAS No. 2411284-16-5](/img/structure/B2674663.png)
4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide, also known as TAK-659, is a selective and potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). It is a small molecule drug that has shown promising results in preclinical studies for the treatment of B-cell malignancies, autoimmune diseases, and other inflammatory disorders.
Wirkmechanismus
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell development, activation, and survival. Upon activation of the BCR, BTK is activated and initiates a downstream signaling cascade that leads to B-cell proliferation and differentiation. 4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide selectively inhibits BTK by binding to the enzyme's active site and preventing its phosphorylation and activation. This leads to the inhibition of BCR signaling and subsequent suppression of B-cell proliferation and survival.
Biochemical and Physiological Effects:
4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide has been shown to effectively inhibit BTK activity in vitro and in vivo. In preclinical studies, it has demonstrated potent antitumor activity in B-cell malignancies, including CLL, MCL, and DLBCL. It has also shown efficacy in animal models of autoimmune diseases, such as rheumatoid arthritis and lupus. 4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it an attractive candidate for clinical development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide is its selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. It also has a favorable pharmacokinetic profile, which allows for convenient dosing and administration. However, one limitation of 4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide is its lack of selectivity for different BTK isoforms, which may limit its therapeutic potential in certain disease contexts. Additionally, further studies are needed to determine the optimal dosing regimen and potential drug interactions with other medications.
Zukünftige Richtungen
There are several future directions for the development of 4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide. One potential application is in combination therapy with other targeted agents or chemotherapy for the treatment of B-cell malignancies. Additionally, 4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide may have potential in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Further studies are needed to determine the optimal dosing regimen, safety profile, and efficacy of 4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide in these disease contexts. Additionally, the development of more selective BTK inhibitors may provide new therapeutic options for the treatment of B-cell malignancies and autoimmune diseases.
Synthesemethoden
The synthesis of 4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide involves several steps, starting from the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. The resulting compound is then reacted with 4-aminophenylacetic acid to form 4-[(4-aminophenyl) carbonyl]benzoic acid. The next step involves the reaction of the above compound with 2-chloropropionyl chloride to form 4-[(2-chloropropanoylamino)methyl]benzoic acid. Finally, the reaction of the above compound with 4-fluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) yields 4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide.
Wissenschaftliche Forschungsanwendungen
4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide has shown promising results in preclinical studies for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has also demonstrated efficacy in animal models of autoimmune diseases, such as rheumatoid arthritis and lupus. The drug's ability to selectively inhibit BTK, a key signaling molecule in B-cell receptor (BCR) signaling, makes it a promising therapeutic target for these diseases.
Eigenschaften
IUPAC Name |
4-[(2-chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c1-11(18)16(22)20-10-12-2-4-13(5-3-12)17(23)21-15-8-6-14(19)7-9-15/h2-9,11H,10H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXLHZNOMNVAGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2674580.png)
![(Z)-2-cyano-N-(2,6-dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2674581.png)
![3-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide](/img/structure/B2674582.png)


![6-Bromo-2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2674586.png)

![N-(2-methylphenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2674589.png)

![(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-3-yl)(morpholino)methanone](/img/structure/B2674593.png)

![N-(2,6-dimethylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2674598.png)
![2-[1-[2-(2-Methylphenoxy)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2674599.png)
![5-nitro-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)furan-2-carboxamide](/img/structure/B2674600.png)